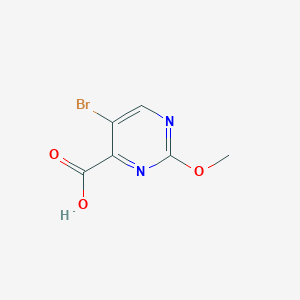

5-Bromo-2-methoxypyrimidine-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-methoxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIPPELMHJAIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406770 | |

| Record name | 5-bromo-2-methoxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-37-5 | |

| Record name | 5-Bromo-2-methoxy-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines

A patented method (CN110642788A) describes a one-step reaction to prepare 5-bromo-2-substituted pyrimidine compounds, which can be adapted for the methoxy-substituted target compound. The key features are:

- Reactants: 2-bromomalonaldehyde and an appropriate amidine compound.

- Solvent: Glacial acetic acid, which acts both as a protonic solvent and acid catalyst.

- Reaction Conditions:

- Initial addition of amidine solution dropwise to 2-bromomalonaldehyde solution at 60–90°C.

- Subsequent warming to 70–105°C for 8 hours to complete the reaction.

- Post-reaction Workup:

- Cooling, addition of water, filtration, washing with ethanol.

- Extraction with dichloromethane and aqueous sodium hydroxide to remove impurities.

- Drying and vacuum concentration to isolate the product.

- Yield and Purity: Example given for 5-bromo-2-phenylpyrimidine with a 33% yield; characterization by ^1H NMR and MS confirming structure.

This method is noted for its simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for scale-up in pharmaceutical manufacturing.

Multi-Step Synthesis Involving Mucobromic Acid and Acetamidine Hydrochloride

Another documented synthesis (ChemicalBook, based on WO2011/130628) for 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, a closely related compound, involves:

- Step 1: Preparation of sodium ethoxide in ethanol.

- Step 2: Reaction of acetamidine hydrochloride with sodium ethoxide at 50°C.

- Step 3: Dropwise addition of mucobromic acid in ethanol to the mixture, maintaining temperature control.

- Step 4: Further addition of sodium ethoxide solution.

- Workup: Cooling, filtration, evaporation, and acid treatment to precipitate the product.

- Yield: Approximately 42% yield of 5-bromo-2-methylpyrimidine-4-carboxylic acid.

- Characterization: LCMS and ^1H NMR data consistent with the expected structure.

This approach involves controlled conditions and multiple reagent additions, allowing for selective functionalization and relatively good yield.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The one-step method using 2-bromomalonaldehyde and amidine compounds is advantageous for industrial production due to fewer steps, mild reaction conditions, and low cost of raw materials.

- The multi-step method with mucobromic acid allows for selective introduction of the carboxylic acid group at position 4 and methyl at position 2, which can be adapted for methoxy substitution by further methylation of hydroxy intermediates.

- Reaction monitoring by HPLC and product characterization by ^1H NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

- The use of acid catalysts such as glacial acetic acid or hydrochloric acid facilitates ring closure and substitution reactions.

- Post-reaction purification typically involves filtration, washing, extraction, and drying steps to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-methoxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution: Formation of various substituted pyrimidine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-methoxypyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds with anticancer, antiviral, and antibacterial properties.

Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxypyrimidine-4-carboxylic acid is primarily related to its ability to interact with various molecular targets. The bromine atom and the methoxy group can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity to enzymes and receptors. Additionally, the carboxylic acid group can form ionic interactions with positively charged amino acid residues in proteins, further enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-2-methoxypyrimidine-4-carboxylic acid becomes evident when compared to analogs. Below is a detailed analysis of key derivatives:

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

- Substituents : Bromine (5-position), methylsulfonyl (2-position), carboxylic acid (4-position).

- Key Differences : The methylsulfonyl group is electron-withdrawing, enhancing electrophilic reactivity compared to the methoxy group in the parent compound. This increases stability toward hydrolysis but reduces nucleophilic aromatic substitution rates.

- Applications : Used in cross-coupling reactions for synthesizing sulfone-containing bioactive molecules .

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- Substituents : Methylthio (2-position) instead of methoxy.

- Key Differences : The thioether group (S-CH₃) is less polar than methoxy, improving lipid solubility. This compound exhibits higher metabolic stability in vivo, making it favorable for prodrug development.

- Physical Properties : Melting point 177°C; molecular formula C₆H₅BrN₂O₂S .

5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid

- Substituents: Methylamino (2-position).

- Key Differences: The amino group enables hydrogen bonding and participation in tautomerism, altering solubility and binding affinity in biological systems. This derivative is pivotal in designing kinase inhibitors targeting ATP-binding pockets .

Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

- Substituents : Methyl ester (4-position) instead of carboxylic acid.

- Key Differences : The ester group enhances volatility for gas-phase reactions but requires hydrolysis to regenerate the acid. This compound is a precursor in solid-phase peptide synthesis .

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₆H₅BrN₂O₃ | Br (5), OCH₃ (2), COOH (4) | 247.03 | Not reported | Pharmaceutical intermediates |

| 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₄S | Br (5), SO₂CH₃ (2), COOH (4) | 293.09 | Not reported | Sulfone-based drug synthesis |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | Br (5), SCH₃ (2), COOH (4) | 249.08 | 177 | Prodrug development |

| 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid | C₆H₆BrN₃O₂ | Br (5), NHCH₃ (2), COOH (4) | 248.04 | Not reported | Kinase inhibitor design |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | C₇H₇BrN₂O₂S | Br (5), SCH₃ (2), COOCH₃ (4) | 263.11 | Not reported | Peptide synthesis precursors |

Data compiled from .

Biologische Aktivität

5-Bromo-2-methoxypyrimidine-4-carboxylic acid, with the chemical formula CHBrNO and CAS number 38275-37-5, is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory properties, potential as an antimalarial agent, and structure-activity relationships (SARs).

The compound is characterized by the following molecular features:

- Molecular Weight : 221.02 g/mol

- Melting Point : Data not widely reported; further studies required for precise determination.

- Solubility : Generally soluble in organic solvents; specific solubility data is limited.

Anti-inflammatory Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. A review highlighted that certain substituted pyrimidines showed potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. For instance, compounds structurally related to 5-bromo derivatives demonstrated IC values comparable to the standard anti-inflammatory drug celecoxib .

Table 1: Comparative IC Values of Pyrimidine Derivatives

Antimalarial Potential

The biological activity of pyrimidine derivatives extends to antimalarial applications. Research has identified several pyrimidines as inhibitors of Plasmodium falciparum kinases, which are vital for the malaria life cycle. The structural modifications in these compounds have been linked to enhanced efficacy against malaria parasites .

Case Study: Antimalarial Activity

In vitro studies demonstrated that certain pyrimidine derivatives inhibited PfCDPK1 (Plasmodium falciparum Calcium-dependent protein kinase 1), showcasing IC values in the nanomolar range. Such findings suggest that structural modifications can lead to increased potency against malaria .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-donating groups at specific positions on the pyrimidine ring has been correlated with enhanced anti-inflammatory and antimalarial activities.

Key Findings:

- Electron-donating substituents enhance COX-2 inhibition.

- Positioning of functional groups influences both solubility and permeability across biological membranes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-2-methoxypyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-methoxypyrimidine-4-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions. Alternative routes involve Suzuki-Miyaura coupling or nucleophilic substitution on pre-brominated pyrimidine intermediates. Reaction temperature (e.g., maintaining 0–5°C during bromination) and catalyst selection (e.g., Pd(PPh₃)₄ for couplings) critically affect yield and purity. Purification often involves recrystallization from ethanol/water mixtures or column chromatography .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:

- NMR : H NMR to confirm methoxy (-OCH₃) and aromatic proton environments; C NMR to identify carboxylic acid and brominated carbon signals.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.98 for C₆H₅BrN₂O₃).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and substituent positions, as demonstrated for analogous bromopyrimidines .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer : The bromine atom at position 5 serves as a site for cross-coupling reactions (e.g., Buchwald-Hartwig amination or Sonogashira coupling). To preserve the carboxylic acid group, protect it as an ethyl ester during reactions, followed by hydrolysis. For example, Pd-catalyzed coupling with arylboronic acids at 80°C in THF achieves >80% yield of biaryl derivatives. Computational modeling (DFT) can predict reactivity and guide substituent placement .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies using HPLC-UV (λ = 254 nm) show degradation <5% in acidic conditions (pH 3–5) over 24 hours, but rapid hydrolysis occurs at pH >7 due to base-catalyzed cleavage of the methoxy group. Polar aprotic solvents (e.g., DMSO) enhance solubility without degradation, while protic solvents (e.g., methanol) may induce esterification. Store lyophilized samples at -20°C under inert gas to prevent moisture absorption .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for brominated pyrimidine derivatives?

- Methodological Answer : Discrepancies in NMR shifts or melting points often arise from impurities or polymorphic forms. Use orthogonal techniques:

- DSC/TGA : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks at 155–156°C vs. 160°C).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions.

- ICP-MS : Quantify trace metal catalysts (e.g., Pd) that may alter reactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. The bromine atom’s σ-hole (electrophilic region) facilitates SNAr reactions with amines, while the methoxy group’s electron-donating effect directs substitution to position 5. Solvent effects (PCM models) refine activation energy predictions in DMF or acetonitrile .

Application-Oriented Questions

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The pyrimidine core mimics ATP-binding motifs in kinase active sites. Introduce sulfonamide or urea groups at position 5 via bromine displacement to enhance binding affinity. For example, coupling with 4-aminophenylsulfonamide yields inhibitors with IC₅₀ < 100 nM against EGFR. SAR studies correlate substituent electronegativity with inhibitory potency .

Q. How can researchers mitigate challenges in scaling up synthesis of this compound for preclinical studies?

- Methodological Answer : Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.